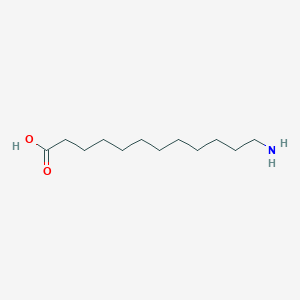

12-Aminododecanoic acid

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 12-Aminododecanoic acid can be synthesized through several methods. One common approach involves the reaction of dodecanoic acid with ammonia under appropriate conditions . Another method includes the hydrogenation of cis-12,13-epoxystearic acid, followed by oxidation with periodic acid to form 12-oxododecanoic acid. This intermediate is then reacted with hydroxylamine hydrochloride to produce 12-oxododecanoic acid oxime, which is catalytically reduced to yield this compound .

Industrial Production Methods: In industrial settings, this compound is often produced from vernolic acid, derived from vernonia oil. The process involves saponification, low-temperature recrystallization, hydrogenation, and subsequent reactions to form the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: 12-Aminododecanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo-acids.

Reduction: The compound can be reduced to form amines.

Substitution: It can participate in substitution reactions, particularly involving its amino group.

Common Reagents and Conditions:

Oxidation: Periodic acid is commonly used for oxidation reactions.

Reduction: Catalytic hydrogenation is employed for reduction processes.

Substitution: Various reagents, such as alkyl halides, can be used for substitution reactions.

Major Products:

Oxidation: 12-oxododecanoic acid.

Reduction: this compound.

Substitution: N-substituted derivatives.

Applications De Recherche Scientifique

Recent studies have highlighted the potential of ADA in biocatalytic processes. For instance, a novel enzyme cascade has been developed for synthesizing 12-aminododecenoic acid from linoleic acid using transaminases. This process demonstrates high conversion rates, indicating that ADA can serve as a precursor for more complex biochemical transformations .

Case Study: Enzyme Cascade Development

- Objective: To synthesize 12-aminododecenoic acid.

- Method: A three-enzyme cascade involving lipoxygenase, hydroperoxide lyase, and transaminase was employed.

- Results: Achieved up to 59% conversion efficiency, showcasing ADA's role in sustainable chemical synthesis .

Biomedical Applications

Bio-Nanocomposites:

ADA has been incorporated into bio-nanocomposites for biomedical applications, such as drug delivery systems and tissue engineering scaffolds. Its amphiphilic nature allows it to enhance the mechanical properties and biocompatibility of these materials .

Table 2: Biomedical Applications of ADA-Based Bio-Nanocomposites

| Application | Description |

|---|---|

| Drug Delivery | Enhances drug solubility and controlled release |

| Tissue Engineering | Provides scaffolding for cell growth |

| Antibacterial Films | Exhibits antibacterial properties |

Environmental Applications

Research indicates that ADA can influence methane hydrate formation, which is significant for energy extraction processes. At specific concentrations, it modifies phase equilibrium conditions, making it a potential additive in gas recovery technologies .

Microbial Utilization

Certain bacteria, such as Pseudomonas sp., have been identified to utilize ADA as a nitrogen source. This metabolic capability opens avenues for biotechnological applications where microbial processes can leverage ADA for producing valuable compounds .

Mécanisme D'action

The mechanism of action of 12-aminododecanoic acid involves its interaction with various enzymes and molecular targets. For instance, it acts as a substrate for ω-transaminases, which catalyze the conversion of the compound into other bioactive molecules. This process involves the transfer of an amino group, facilitated by the enzyme’s active site . The compound’s ability to participate in these reactions makes it a valuable intermediate in biochemical pathways .

Comparaison Avec Des Composés Similaires

11-Aminoundecanoic acid: Another monomer used in the production of nylon-11.

8-Aminooctanoic acid: Used in the synthesis of shorter-chain polyamides.

6-Aminohexanoic acid: A precursor for nylon-6.

Uniqueness: 12-Aminododecanoic acid is unique due to its longer carbon chain, which imparts specific properties to the resulting polymers, such as increased flexibility and lower water absorption compared to shorter-chain analogs . This makes it particularly suitable for applications requiring high-performance materials, such as automotive and aerospace components .

Activité Biologique

12-Aminododecanoic acid (ADA) is a significant compound with various industrial applications, primarily as a monomer in the synthesis of polyamides like Nylon 12. This article explores its biological activity, including toxicity, metabolic pathways, and potential biotechnological applications.

This compound is a linear amino acid that serves as a precursor for Nylon 12. Its structure allows it to participate in various biochemical reactions and applications in the polymer industry. The compound is synthesized from dodecanoic acid through enzymatic processes, which highlight its potential in green chemistry and biocatalysis.

Toxicological Profile

The safety assessment of this compound indicates low toxicity levels across various exposure routes. Key findings include:

- Acute Toxicity : Studies show that ADA exhibits low acute toxicity when ingested or upon dermal exposure. It is not classified as a skin or respiratory sensitizer .

- Repeated Exposure : In repeated oral administration studies on rats, adverse effects were noted at higher doses (250 mg/kg/day and above), primarily affecting the kidneys and hematological parameters .

- Mutagenicity and Carcinogenicity : Available data suggest that this compound is neither mutagenic nor carcinogenic, with no evidence of reproductive or developmental toxicity .

Metabolic Pathways

Research has identified microbial strains capable of utilizing this compound as a nitrogen source. For instance, Pseudomonas sp. strain AAC can metabolize ADA effectively, relying on transaminases for the conversion of ADA into other useful compounds . This capability opens avenues for biotechnological applications in sustainable production methods.

Enzymatic Activity

Recent studies have focused on the identification and characterization of transaminases (TAs) that can catalyze reactions involving this compound:

- Transaminase Activity : Out of 14 identified genes encoding putative TAs from Pseudomonas sp. AAC, nine demonstrated enzymatic activity. Notably, three were effective in transferring the amino group from ADA to substrates like pyruvate, which is crucial for synthesizing various amines .

Case Study 1: Biocatalytic Production

A study engineered Escherichia coli to produce this compound methyl ester (ADAME), a derivative used in Nylon 12 production. The engineered pathway demonstrated enhanced substrate uptake and conversion rates through optimized enzyme cascades involving transaminases and other enzymes .

Case Study 2: Environmental Impact Assessment

Environmental studies indicate that this compound is readily biodegradable with low bioaccumulation potential. It has been shown to have minimal toxicity to aquatic organisms, suggesting its suitability for environmentally friendly applications .

Summary of Biological Activities

| Biological Activity | Findings |

|---|---|

| Acute Toxicity | Low toxicity; not irritating to skin/eyes |

| Repeated Exposure | Adverse effects at high doses (>250 mg/kg/day) |

| Mutagenicity | Not mutagenic |

| Carcinogenicity | No evidence of carcinogenic effects |

| Metabolic Utilization | Used by Pseudomonas sp. as a nitrogen source |

| Enzymatic Conversion | Active transaminases identified for biochemical reactions |

Propriétés

IUPAC Name |

12-aminododecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO2/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h1-11,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLZLIFKVPJDCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCC(=O)O)CCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25768-33-6 | |

| Record name | 12-Aminododecanoic acid homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25768-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90883480 | |

| Record name | 12-Aminododecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Faintly beige powder; [Sigma-Aldrich MSDS] | |

| Record name | 12-Aminododecanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19309 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

693-57-2 | |

| Record name | 12-Aminododecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-Aminododecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanoic acid, 12-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 12-Aminododecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12-aminododecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 12-AMINODODECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9042RP777G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.